herpes simplex virus protein ICP18.5

Viral terminase DNA packaging protein complex assembly

Herpes simplex virus protein ICP18.5 (UniProt: UL28 gene product) is a 785-amino-acid (~79 kDa) essential viral terminase subunit required for cleavage and encapsidation of replicated concatemeric HSV DNA into preformed capsids. It is classified among the DNA cleavage and packaging proteins of Herpesviridae (CAS RN 139381-88-7) and is distinct from the similarly named capsid triplex protein VP23 (UL18 gene product).

Molecular Formula C6H5ClIN
Molecular Weight 0
CAS No. 139381-88-7
Cat. No. B1178312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameherpes simplex virus protein ICP18.5
CAS139381-88-7
Synonymsherpes simplex virus protein ICP18.5
Molecular FormulaC6H5ClIN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Herpes Simplex Virus Protein ICP18.5 (UL28 Terminase Subunit) CAS 139381-88-7 for DNA Packaging Research


Herpes simplex virus protein ICP18.5 (UniProt: UL28 gene product) is a 785-amino-acid (~79 kDa) essential viral terminase subunit required for cleavage and encapsidation of replicated concatemeric HSV DNA into preformed capsids [1]. It is classified among the DNA cleavage and packaging proteins of Herpesviridae (CAS RN 139381-88-7) and is distinct from the similarly named capsid triplex protein VP23 (UL18 gene product). ICP18.5 forms a tripartite terminase complex with the UL15 catalytic subunit and UL33 adaptor subunit, functioning as the central scaffold that bridges these two proteins [2]. Its gene resides in the unique long (UL) region of the HSV-1 genome, positioned between the UL27 (glycoprotein B) and UL29 (major DNA-binding protein) open reading frames [3].

Why Commercial ICP18.5 (UL28) Cannot Be Substituted by Other HSV Capsid or Packaging Proteins


Although seven HSV-1 gene products (UL6, UL15, UL17, UL25, UL28, UL32, UL33) are collectively required for viral DNA packaging, these proteins are not functionally interchangeable. ICP18.5 (UL28) serves as the indispensable scaffold subunit of the terminase complex, physically bridging the UL15 nuclease subunit with the UL33 adaptor, and its deletion results in a complete and non-complementable block of DNA cleavage and encapsidation [1]. In contrast, UL32 shows asymmetric cross-species complementation between HSV-1 and PRV, while UL28 exhibits strict species-specific functional constraints that cannot be rescued by overexpression of UL15 or UL33 alone [2]. Furthermore, ICP18.5 should not be confused with VP23 (UL18 gene product, ~34 kDa), a structural capsid triplex protein with no role in DNA packaging, nor with the UL6 portal protein which forms a dodecameric DNA entry channel rather than participating in the enzymatic terminase reaction [3].

Quantitative Differentiation Evidence for HSV-1 ICP18.5 (UL28) Procurement Decisions


Obligate Terminase Scaffold: ICP18.5 Is the Sole Protein That Bridges UL15 and UL33 Subunits

Tandem-affinity purification (TAP) using NTAP-tagged UL28 from HSV-1-infected cells co-purified exactly three proteins — UL15, UL28, and UL33 — identified by mass spectrometry, whereas TAP of a C-terminally truncated UL28 (vFH499) failed to recover UL33 or UL15 [1]. This demonstrates that only ICP18.5 physically bridges the catalytic UL15 subunit with the small UL33 adaptor; neither UL15 nor UL33 expressed alone can form the tripartite terminase complex. Sucrose density gradient ultracentrifugation of the purified complex revealed a molecular mass consistent with a 1:1:1 UL15-UL28-UL33 heterotrimer [1]. By comparison, the UL6 portal protein forms a separate dodecameric assembly and does not interact directly with the terminase subunits [2].

Viral terminase DNA packaging protein complex assembly

Functional Domain Architecture: Defined Regions of ICP18.5 Are Essential for DNA Cleavage and Packaging

Systematic linker insertion mutagenesis of the UL28 gene identified two discrete regions essential for DNA cleavage and packaging: residues 200–400 and residues 600–740. Insertions within either region completely abolished viral DNA processing, whereas insertions in the N-terminus or the region spanning residues 400–600 had no effect on virus replication [1]. In contrast, all UL28 insertion mutants retained the ability to interact with UL15; however, mutations in the C-terminal region (residues 600–740) specifically disrupted interaction with UL33 [1]. A second-site suppressor mutation in the UL15 gene was identified that restored cleavage and packaging function to a lethal UL28 insertion mutant, providing direct genetic evidence of a UL28–UL15 functional association unique to ICP18.5 [1].

Structure-function mapping linker insertion mutagenesis terminase genetics

Metal-Binding Domain Essential for Function but Dispensable for Complex Assembly

A conserved cysteine-rich putative metal-binding domain is present within ICP18.5 (UL28) that is essential for terminase cleavage/packaging activity. Mutation of the conserved cysteine residues within this domain abolished viral DNA processing, yet the mutant UL28 protein still assembled into a stable UL15–UL28–UL33 complex, as demonstrated by TAP purification from cells infected with domain mutant viruses [1]. This formally demonstrates that the metal-binding domain constitutes a functionally essential, structurally independent module. By contrast, the UL15 protein contributes the nuclease active site (conserved nuclease domain), and UL33 lacks any known enzymatic domain, serving purely as an adaptor [2].

Metal-binding domain terminase inhibitor target antiviral drug development

Conservation Across Alphaherpesvirinae: ICP18.5 Is Among the Most Conserved Packaging Proteins

Among the seven proteins required for herpesvirus DNA encapsidation, UL15 and UL28 are specifically noted as the most conserved across herpes simplex virus type 1, varicella-zoster virus, and equine herpesvirus 1 [1]. Comparative sequence analysis of the bovine herpesvirus type 1 (BHV-1) ICP18.5 (UL28) homolog reveals an open reading frame of 826 amino acids with a calculated molecular mass of 86.9 kDa, in contrast to the 785-amino-acid, ~79-kDa HSV-1 ICP18.5 [2]. The G+C content of the UL30–UL28 genomic segment varies markedly among alphaherpesviruses (44.4% for VZV to 71.5% for BHV-1), yet ICP18.5 shows high homology despite these large nucleotide composition differences [2]. Phylogenetic analysis places PRV ICP18.5 in a distinct clade relative to HSV-1 when based on ICP18.5 sequence, in contrast to DNA polymerase-based trees where PRV clusters with BHV-1, indicating that ICP18.5 evolves under unique selective constraints [2].

Herpesvirus evolution sequence conservation cross-species characterization

Cytoplasmic Sequestration Without UL15: A Unique Nuclear-Localization Dependency

When expressed alone in Vero cells, HSV-1 ICP18.5 (UL28) is retained exclusively in the cytoplasm, whereas the UL15 protein expressed alone localizes to the nucleus [1]. Co-expression of UL15 is both necessary and sufficient to direct ICP18.5 to the nucleus, and this translocation requires the carboxyl-terminal 155 amino acids of ICP18.5 [2]. The UL28–UL15 complex sediments as a 1:1 heterodimer on sucrose gradients following ion-exchange and DNA affinity chromatography from HSV-1-infected cell lysates [1]. In contrast, co-expression of the UL25 packaging protein does not alter the cytoplasmic distribution of ICP18.5, confirming the specificity of the UL15-dependent nuclear entry [2]. This absolute dependency is not observed for UL6, UL17, or UL32, which can enter the nucleus independently when expressed individually [3].

Nuclear transport protein-protein interaction terminase assembly

Optimal Research and Industrial Use Scenarios for HSV-1 ICP18.5 (UL28)


Biochemical Reconstitution of the Functional HSV-1 Terminase Complex

ICP18.5 (UL28) is the essential scaffold subunit required to assemble the active tripartite terminase together with UL15 and UL33. Tandem-affinity purification using full-length NTAP-tagged UL28 recovers all three subunits as a stable heterotrimer, whereas C-terminal truncation of UL28 abolishes UL33 and UL15 co-purification [1]. Researchers aiming to reconstitute a functional HSV-1 DNA packaging motor in vitro must procure full-length ICP18.5 as the central organizing subunit; neither UL15 nor UL33 alone can initiate complex formation.

Antiviral Drug Target Validation Targeting the ICP18.5 Metal-Binding Domain

ICP18.5 contains a conserved cysteine-rich metal-binding domain that is essential for terminase cleavage and packaging activity yet is dispensable for terminase complex assembly, as demonstrated by domain mutant TAP purification studies [1]. This unique functional decoupling — activity abolished, complex intact — makes the ICP18.5 metal-binding domain an ideal antiviral screening target. High-throughput assays can use recombinant ICP18.5 to screen for small molecules that inhibit DNA packaging without disrupting the pre-assembled terminase, a property not shared by UL15 (where nuclease domain mutations may destabilize the complex) or UL33 (which lacks a catalytic domain).

Cross-Species Herpesvirus Comparative Virology Using ICP18.5 as a Phylogenetic Marker

ICP18.5 is specifically noted as one of the two most conserved encapsidation proteins across HSV-1, VZV, and EHV-1 [1]. Comparative sequence analysis reveals that the BHV-1 ICP18.5 homolog differs by 41 amino acids (826 vs. 785 aa) from its HSV-1 counterpart while maintaining high functional homology [2]. Its phylogenetic signal differs from that of DNA polymerase, making ICP18.5 a valuable independent marker for alphaherpesvirus evolutionary studies and for testing species-specific terminase inhibitors.

Genetic Dissection of HSV-1 DNA Packaging Using Defined ICP18.5 Mutants

Linker insertion mutagenesis has precisely mapped the functional domains of ICP18.5: residues 200–400 and 600–740 are essential for DNA cleavage/packaging, while the N-terminus and residues 400–600 are dispensable [1]. These well-characterized domain boundaries enable rational design of ICP18.5 mutants for genetic complementation assays, dominant-negative studies, and structure-function analyses. The availability of defined mutant panels also facilitates mapping of drug resistance mutations to specific ICP18.5 residues, a capability not equivalently established for UL32 or UL33.

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